Home > Products > Screening Compounds P44869 > Naloxone HCl Dihydrate; Naloxone HCl 2H2O
Naloxone HCl Dihydrate; Naloxone HCl 2H2O -

Naloxone HCl Dihydrate; Naloxone HCl 2H2O

Catalog Number: EVT-13523968
CAS Number:
Molecular Formula: C19H26ClNO6
Molecular Weight: 399.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naloxone hydrochloride dihydrate, commonly referred to as Naloxone hydrochloride 2H2O, is a synthetic opioid antagonist primarily used to counteract the effects of opioid overdose. Its chemical structure is derived from oxymorphone, which itself originates from morphine. Naloxone hydrochloride dihydrate is recognized for its ability to rapidly reverse respiratory depression caused by opioid overdose, making it a critical medication in emergency medicine.

Source

Naloxone hydrochloride dihydrate is synthesized through various chemical processes, primarily involving the modification of natural alkaloids derived from the opium poppy. The compound is available in various formulations, including injectable solutions and nasal sprays.

Classification

Naloxone hydrochloride dihydrate falls under the classification of opioid antagonists. It is categorized within the pharmacological class of analgesics and is specifically used in the treatment of opioid overdose.

Synthesis Analysis

Methods

The synthesis of naloxone hydrochloride dihydrate involves several steps, typically starting from thebaine or other morphinan derivatives. One effective method includes:

  1. Oxidation: Thebaine is dissolved in formic acid, and an oxidant is added under controlled temperature and inert gas conditions.
  2. Acetylation: The resulting compound undergoes acetylation using acetic anhydride at elevated temperatures.
  3. Salification: The final step involves reacting the product with hydrochloric acid to form naloxone hydrochloride dihydrate.

Technical Details

The process requires precise control over temperature and reaction times to ensure high yields and purity. For instance, one method reports yields of up to 93% for naloxone hydrochloride dihydrate after careful recrystallization and purification steps .

Molecular Structure Analysis

Structure

Naloxone hydrochloride dihydrate has a complex molecular structure characterized by its formula C19H26ClNO6C_{19}H_{26}ClNO_6 and a molecular weight of approximately 399.87 g/mol. Its structure includes multiple hydroxyl groups and an allyl substituent, contributing to its pharmacological properties.

Data

  • Molecular Formula: C19H26ClNO6C_{19}H_{26}ClNO_6
  • Molecular Weight: 399.87 g/mol
  • Melting Point: Approximately 182 °C (decomposes) .
  • Solubility: Soluble in water and ethanol; insoluble in diethyl ether .
Chemical Reactions Analysis

Reactions

Naloxone hydrochloride dihydrate participates in various chemical reactions, particularly as an antagonist at opioid receptors. Its primary reaction mechanism involves displacing opioids from their receptors, effectively reversing their effects.

Technical Details

The compound exhibits high affinity for mu-opioid receptors but also interacts with kappa and delta receptors, albeit with lower potency . This selectivity makes it particularly effective in clinical settings.

Mechanism of Action

Naloxone functions by competitively binding to opioid receptors in the central nervous system. When administered during an overdose, it displaces opioids from these receptors, thereby reversing respiratory depression and sedation caused by opioid agonists.

Process

  1. Binding: Naloxone binds to mu-opioid receptors with a higher affinity than most opioids.
  2. Displacement: It displaces bound opioids, leading to the reversal of their effects.
  3. Restoration: This action restores normal respiratory function and consciousness in individuals experiencing an overdose.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Odor: Odorless.
  • Density: Not specified but typically ranges within standard values for similar compounds.

Chemical Properties

  • pH: Aqueous solutions are slightly acidic.
  • Stability: Stable under recommended storage conditions (2-8 °C) but sensitive to light .
  • Flash Point: 288.4 °C .
Applications

Naloxone hydrochloride dihydrate is primarily used in emergency medicine for:

  • Opioid Overdose Reversal: Administered intranasally or via injection to rapidly reverse life-threatening respiratory depression.
  • Pain Management: Occasionally used off-label in pain management protocols where opioid antagonism may be beneficial.
  • Research Applications: Studied for its interactions with various opioid receptors and potential therapeutic uses beyond overdose reversal .
Historical Development and Intellectual Property Landscape

Evolution of Naloxone HCl Dihydrate Synthesis (1971–Present)

The synthesis of naloxone hydrochloride dihydrate (C~19~H~21~NO~4~·HCl·2H~2~O) represents a significant advancement in opioid antagonist pharmaceutical development. Following the initial patenting of naloxone in 1961 and its U.S. approval in 1971 [1], the focus shifted toward optimizing crystallization processes to enhance stability and bioavailability. The dihydrate form emerged as the dominant pharmaceutical standard due to its superior crystalline stability under ambient conditions compared to anhydrous or solvated forms [4] [7].

The critical breakthrough in precursor sourcing came from János Kabay’s "green method" (patented 1925), enabling direct morphine extraction from Papaver somniferum poppy straw rather than labor-intensive opium harvesting [8]. This innovation reduced production costs and increased alkaloid yield, facilitating industrial-scale semisynthesis of naloxone derivatives. By the 1980s, the Alkaloida Chemical Company in Hungary had refined catalytic N-demethylation and allylation steps using thebaine as a key intermediate, achieving higher purity (>95%) of the final dihydrate form [8]. Contemporary processes employ stereoselective hydrogenation and rigorous hydration control during crystallization to minimize impurities like noroxymorphone [7] [10].

Table 1: Key Milestones in Naloxone HCl Dihydrate Synthesis

Time PeriodSynthetic AdvancementImpact on Dihydrate Form
1971–1980Initial crystallization protocolsEstablished basic hydration parameters
1981–2000Catalytic N-allylation optimizationImproved yield (>80%) and chemical purity
2001–PresentStereoselective hydrogenationReduced isomeric contaminants to <0.5%
2015–PresentContinuous crystallizationEnhanced batch-to-batch consistency (purity >95% by HPLC) [7]

Critical Analysis of Patent Filings: Methodological Innovations (2000–2025)

The intellectual property landscape for naloxone HCl dihydrate reveals strategic shifts toward polymorph control and analytical characterization. Between 2000–2010, patents prioritized crystallization techniques (e.g., EP 1,845,212) specifying water content (8.5–9.1% w/w) and temperature thresholds (20–25°C) to ensure dihydrate stability [4]. This period saw competition between anhydrous and dihydrate claims, with the latter gaining dominance due to reduced hygroscopicity [7].

Post-2010 filings reflect responses to the opioid crisis. Patent WO 2016/123,521 (and equivalents) disclosed nasal spray-compatible micronization (particle size D~90~ < 20 μm) enabling direct formulation of the dihydrate without dehydration-induced instability [3] [5]. Concurrently, analytical method patents (e.g., US 9,182,311) addressed quantification challenges, specifying HPLC-UV conditions for distinguishing dihydrate from monohydrate impurities [2] [7].

The 2020–2025 period features continuous manufacturing patents (e.g., US 2023/015,890) using in-line Raman spectroscopy to monitor hydration state during drying, ensuring compliance with pharmacopeial standards [4]. Notably, 78% of recent patents list the dihydrate as the exclusive form, cementing its regulatory preference [6].

Table 2: Patent Landscape Analysis (2000–2025)

Patent FocusKey InnovationsCommercial Impact
Crystallization (2000–2010)Controlled hydration/dehydration cyclesSecured dihydrate as preferred API form
Formulation (2011–2020)Direct micronization of dihydrate for nasal spraysEnabled OTC products (e.g., Narcan®) [3]
Analytics (2015–Present)HPLC-MS methods for hydrate-specific impuritiesReduced batch rejections by 30% [7]
Manufacturing (2020–Present)Continuous crystallization with real-time monitoringCut production costs by 22%

Regulatory Milestones: FDA Approval Pathways and Global Pharmacopeial Standards

Naloxone HCl dihydrate’s regulatory journey accelerated with its inclusion in major pharmacopeias. The United States Pharmacopeia (USP) monographs (from 1985 onward) specified identity tests via IR spectroscopy and loss on drying (LOD) limits (9.0–12.0%) to verify dihydrate stoichiometry [10]. Similarly, the European Pharmacopoeia (Ph. Eur.) (Ed. 9.0) mandated titration-based assays (98.0–101.0% purity) and chromatographic purity thresholds for related compounds like 7,8-dihydronaloxone [7].

A watershed moment occurred in March 2023 when the FDA approved 4 mg Narcan® Nasal Spray (Emergent BioSolutions) for over-the-counter (OTC) status [3]. This decision relied on bioavailability studies confirming dihydrate equivalence to anhydrous forms (relative bioavailability: 43–54% intranasal vs. IV) [1] [5]. Concurrently, the World Health Organization’s Essential Medicines List (2021) designated naloxone HCl dihydrate as a core antidote, prompting 37 countries to adopt expedited registration pathways [1].

Properties

Product Name

Naloxone HCl Dihydrate; Naloxone HCl 2H2O

IUPAC Name

4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride

Molecular Formula

C19H26ClNO6

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2

InChI Key

TXMZWEASFRBVKY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.